Olivomycin is a member of the aureolic acid family of antibiotics, primarily known for its antitumor properties. It was first isolated from the fermentation products of Streptoverticillium cinnamoneum, a type of actinobacteria. Olivomycin exhibits significant cytotoxicity against various cancer cell lines, making it a subject of interest in cancer research and drug development. The compound has several derivatives, including olivomycin A, B, and C, each differing slightly in their chemical structure and biological activity.
Olivomycin is classified as an antibiotic and belongs to the aureolic acid class of compounds. Its primary source is the fermentation of Streptoverticillium cinnamoneum. The isolation process typically involves purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain pure forms of olivomycin A, B, and C. These compounds are characterized by their complex glycosylated structures that contribute to their biological activities.
The synthesis of olivomycin involves both natural extraction and total synthesis approaches. Natural extraction typically employs fermentation methods, where specific strains of Streptoverticillium are cultivated under optimized conditions to maximize yield. For instance, one study described the use of a medium containing glycerol, malt extract, and peptone to cultivate the bacterial strain for olivomycin production .
Total synthesis methods have also been developed to create olivomycin analogs in the laboratory. These methods often involve constructing the complex glycosylated backbone through multi-step organic synthesis techniques. Key steps include glycosylation reactions employing various donors like trichloroacetimidates and bromides .
The total synthesis often requires careful control of stereochemistry and regioselectivity during glycosylation steps. Advanced techniques such as NMR spectroscopy and mass spectrometry are utilized for structural elucidation and confirmation of synthesized compounds .
Olivomycin's molecular structure consists of a complex aglycone linked to multiple sugar moieties. The core structure includes a tricyclic nucleus with various hydroxyl and acyl substituents that influence its biological activity.
The detailed structural analysis reveals that the acyl groups play a significant role in enhancing the cytotoxic potency of olivomycin derivatives .
Olivomycin undergoes several chemical reactions that are pivotal for its biological activity. Notably, it interacts with DNA through intercalation, forming stable complexes that inhibit essential processes like transcription and replication.
The mechanism by which olivomycin exerts its cytotoxic effects involves several steps:
Data from various studies indicate that olivomycin's effectiveness is significantly enhanced by its structural components, particularly the acyl groups present in its sugar moieties .
Relevant analyses such as NMR and mass spectrometry provide insights into the stability profiles and purity levels required for effective biological testing.
Olivomycin has significant scientific uses primarily in oncology:
Olivomycin A, a prominent member of the aureolic acid family of antitumor antibiotics, features a complex tricyclic aglycon (olivin) glycosylated with a unique pentasaccharide chain. The aglycon consists of a highly oxygenated chromophore with a characteristic side chain terminating in a carboxylic acid group. Stereochemical studies have established its absolute configuration as 2S, 3R, 1′S, 3′S, 4′R, confirmed through oxidative degradation and spectropolarimetric analysis of olivin derivatives [6]. The molecule contains two distinct glycosylation sites: a disaccharide (D-olivose and L-oliose) at position C6 and a trisaccharide (D-olivose, D-mycarose, and L-olivomycose) at position C2 of the aglycon. These sugar units contribute critically to DNA minor groove recognition [1] [10].
Table 1: Sugar Components of Olivomycin A
Sugar Residue | Position in Chain | Linkage Site | Stereochemical Features |
---|---|---|---|
D-Olivose | A (Disaccharide) | Aglycon C6 | 2,6-Dideoxy sugar |
L-Oliose | B (Disaccharide) | A-sugar C4 | Methylated at C4 |
D-Olivose | C (Trisaccharide) | Aglycon C2 | 4-O-Acyl group carrier |
D-Mycarose | D (Trisaccharide) | C-sugar C4 | 3-C-Methyl sugar |
L-Olivomycose | E (Trisaccharide) | D-sugar C4 | 4-O-Isobutyryl group |
The aglycone core (olivin) of olivomycin originates from a single 20-carbon polyketide backbone synthesized via a type II polyketide synthase (PKS) system. Genetic studies in Streptomyces argillaceus (mithramycin producer) confirm that the ketosynthase (KS) and chain-length factor (CLF) proteins collaboratively determine the chain length. The nascent polyketide undergoes regiospecific cyclization events resembling tetracenomycin biosynthesis, forming a tetracyclic intermediate. Subsequent tailoring steps include:
This pathway is conserved across aureolic acid antibiotics, as demonstrated by heterologous expression of PKS genes in Streptomyces coelicolor, yielding the identical polyketide precursor [3].
Table 2: Key Biosynthetic Steps in Olivomycin Aglycone Formation
Biosynthetic Stage | Enzymatic Activities | Structural Outcome |
---|---|---|
Chain elongation | KS-CLF heterodimer + ACP | 20-carbon unreduced polyketide chain |
Initial cyclization | Cyclase acting on KS-CLF complex | Tetracyclic aromatic intermediate |
Tailoring reactions | Oxidoreductases, decarboxylases | Side chain formation, demethylation |
Final modifications | Methyltransferases, oxidases | Introduction of hydroxyl/methoxy groups |
Glycosylation critically governs olivomycin’s bioactivity and DNA-binding specificity. The pentasaccharide chain contains five distinct deoxy sugars attached sequentially by glycosyltransferases. Structural diversity arises primarily through:
Comparative studies show that deacylation diminishes cytotoxicity by 10-100 fold. This occurs due to impaired formation of Mg²⁺-coordinated dimers, which are essential for high-affinity DNA binding. Quantum chemical calculations indicate the A-sugar 4-O-acetyl stabilizes dimer conformation, while the E-sugar 4-O-isobutyryl directly contacts DNA [5].
Acyltransferases are pivotal in refining olivomycin’s bioactivity through regiospecific modifications:
Chemical hydrolysis studies confirm that selective removal of the E4-isobutyryl group (yielding derivative 4) reduces DNA-binding affinity by 3-fold, while removal of both A4-acetyl and E4-isobutyryl groups (derivative 5) reduces it by >10-fold. These changes correlate with diminished topoisomerase I inhibition and cytotoxicity in tumor cell lines [5].
Table 3: Impact of Acyl Modifications on Olivomycin Bioactivity
Derivative | Acyl Group Status | DNA Binding Constant (K × 10⁵ M⁻¹) | Topo I Inhibition | Cytotoxicity (IC₅₀ nM) |
---|---|---|---|---|
Olivomycin A (1) | A4-Ac+, E4-iBu+ | 3.2 ± 0.3 | +++ | 0.5–2.0 |
Olivomycin C (2) | A4-Ac-, E4-iBu- | 0.8 ± 0.1 (two binding sites) | + | 50–100 |
De-E4-olivomycin A (4) | A4-Ac+, E4-iBu- | 1.1 ± 0.2 | ++ | 5–10 |
De-E4-olivomycin C (5) | A4-Ac-, E4-iBu- | 0.3 ± 0.05 | ± | >100 |
Data adapted from spectral binding analysis and enzymatic assays [5].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5